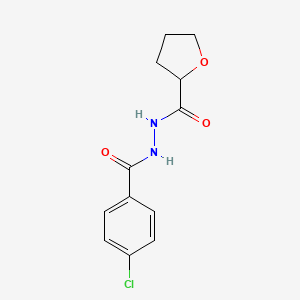
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Inhibition of COX-2 activity by this compound results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Additionally, this compound has been found to increase the levels of antioxidant enzymes, which are involved in the protection against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its chemical properties are well characterized. This compound has also been found to exhibit high potency and selectivity for its biological targets. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, this compound has been found to exhibit some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is the further investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insights into its potential applications in various fields. Another potential direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its toxicity. Finally, the development of new methods for the synthesis of this compound can be explored to improve its yield and purity.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as an anti-inflammatory, analgesic, antipyretic, and anticancer agent. This compound has been found to inhibit the activity of COX-2 enzyme, resulting in the reduction of inflammation, pain, and fever. This compound has several advantages for lab experiments, including its high potency and selectivity. However, this compound has some limitations, including its low solubility in water and toxicity. There are several future directions for the study of this compound, including the further investigation of its mechanism of action, the development of new derivatives with improved pharmacological properties, and the use of this compound in combination with other drugs or therapies.
Méthodes De Synthèse
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been synthesized using various methods, including the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and hydrazine hydrate in ethanol. Additionally, this compound can also be synthesized using the reaction of 2-chlorobenzonitrile, 4-fluoroacetophenone, and 3-(dimethylamino)propylamine in ethanol.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c20-16-4-1-2-5-17(16)23-19(26)15-12-25(11-3-10-22)24-18(15)13-6-8-14(21)9-7-13/h1-2,4-9,12H,3,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYDQRUAJFGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)

![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)